

An In-depth Technical Guide to the Physical Characteristics of Sodium Acetate Crystals

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Compound of Interest

Compound Name: Sodium acetate

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This guide provides a comprehensive overview of the core physical characteristics of **sodium acetate** crystals, in both their anhydrous and trihydrate forms. It is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of key processes and relationships.

Core Physical Properties

Sodium acetate (CH_3COONa), the sodium salt of acetic acid, is a compound that exists primarily in two solid forms: anhydrous **sodium acetate** and **sodium acetate trihydrate** ($\text{CH}_3\text{COONa} \cdot 3\text{H}_2\text{O}$).^[1] These forms exhibit distinct physical properties that are critical for their application in research and industry.

General Characteristics

Anhydrous **sodium acetate** typically appears as a white, odorless, granular, and hygroscopic powder.^{[2][3]} It is known to be deliquescent, meaning it can absorb enough moisture from the air to dissolve in it.^{[1][4]} The trihydrate form presents as colorless, transparent crystals or a granular crystalline powder, which may have a faint acetic odor.^[3] In warm, dry air, the trihydrate effloresces, losing its water of crystallization.^{[2][3]}

Quantitative Physical Data

The key physical properties of both anhydrous and trihydrate forms of **sodium acetate** are summarized in the tables below for easy comparison.

Table 1: General Physical Properties of **Sodium Acetate** Forms

Property	Anhydrous Sodium Acetate	Sodium Acetate Trihydrate
Molecular Formula	$\text{C}_2\text{H}_3\text{NaO}_2$	$\text{C}_2\text{H}_3\text{NaO}_2 \cdot 3\text{H}_2\text{O}$
Molar Mass	82.034 g·mol ⁻¹ [1]	136.08 g·mol ⁻¹ [5]
Appearance	White, deliquescent, hygroscopic powder or crystals [1]	Colorless, transparent crystals or granular powder [3]
Density	1.528 g/cm ³ (20 °C) [1] [2]	1.45 g/cm ³ (20 °C) [1] [6]
Melting Point	324 °C (615 °F; 597 K) [1] [2] [6]	58 °C (136 °F; 331 K) [1] [6]
Boiling Point	881.4 °C (1,618.5 °F; 1,154.5 K) (decomposes) [1] [6]	122 °C (252 °F; 395 K) (decomposes) [1] [6]
Crystal Structure	Monoclinic [1]	Monoclinic [1] [7]

Table 2: Solubility of **Sodium Acetate** in Water at Various Temperatures

Temperature (°C)	Anhydrous Form (g/100 mL)	Trihydrate Form (g/100 mL)
0	119 [1] [6]	76.2 [8]
20	123.3 [6] or 46.5 [8]	76.2 (as 762 g/L) [9]
30	125.5 [6]	-
50	-	138.8 [8]
100	170.15 [2]	-

Note: The solubility of **sodium acetate** increases with temperature.[10] Discrepancies in reported solubility data at 20°C for the anhydrous form may be due to different experimental conditions.

Crystalline Structure

Anhydrous Sodium Acetate

The crystal structure of anhydrous **sodium acetate** is described as consisting of alternating layers of sodium-carboxylate and methyl groups.[1] It belongs to the monoclinic crystal system.
[1]

Sodium Acetate Trihydrate

The crystal structure of **sodium acetate** trihydrate is also monoclinic.[1][7] Its structure is characterized by a distorted octahedral coordination of six oxygen atoms around each sodium ion.[7] These adjacent octahedra share edges, forming one-dimensional chains. These chains are then linked into a three-dimensional network through hydrogen bonding between the acetate ions and the water of hydration.[1]

Experimental Protocols

Accurate determination of the physical characteristics of **sodium acetate** crystals relies on standardized experimental methodologies. The following sections detail the protocols for key analyses.

Crystal Structure Determination via X-ray

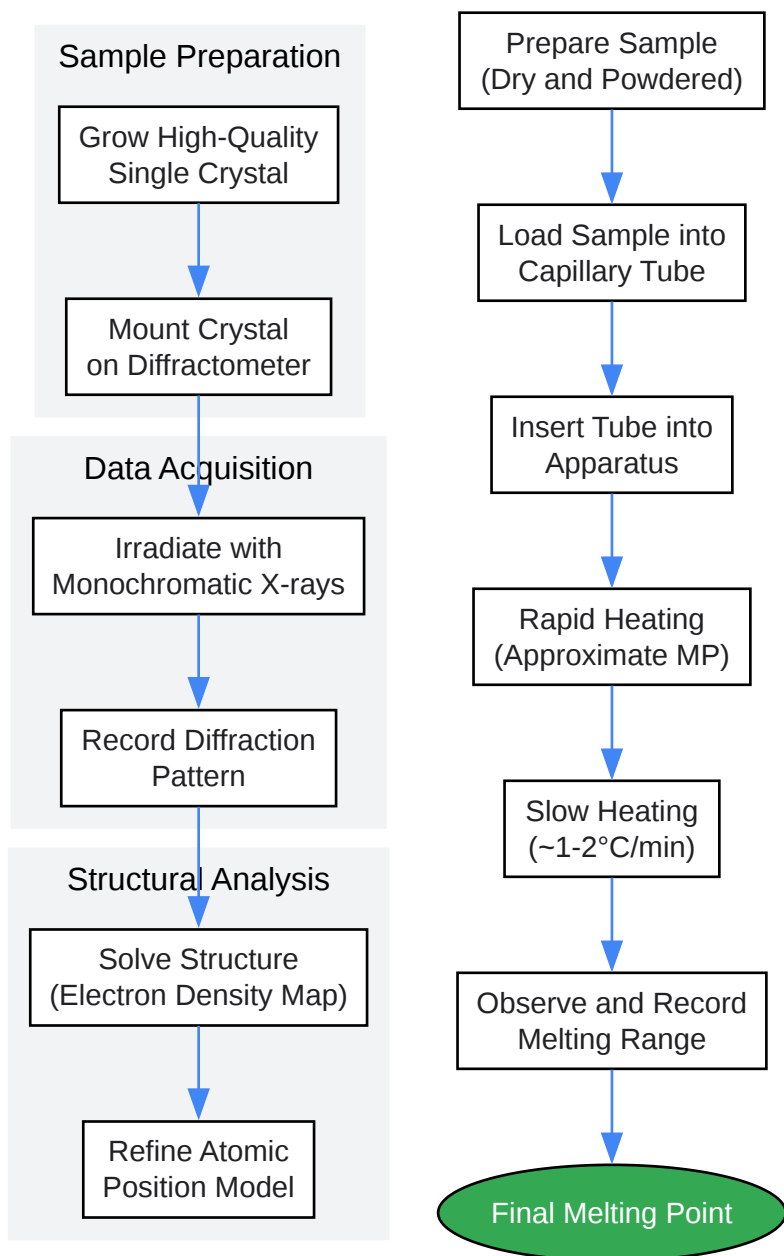
Crystallography

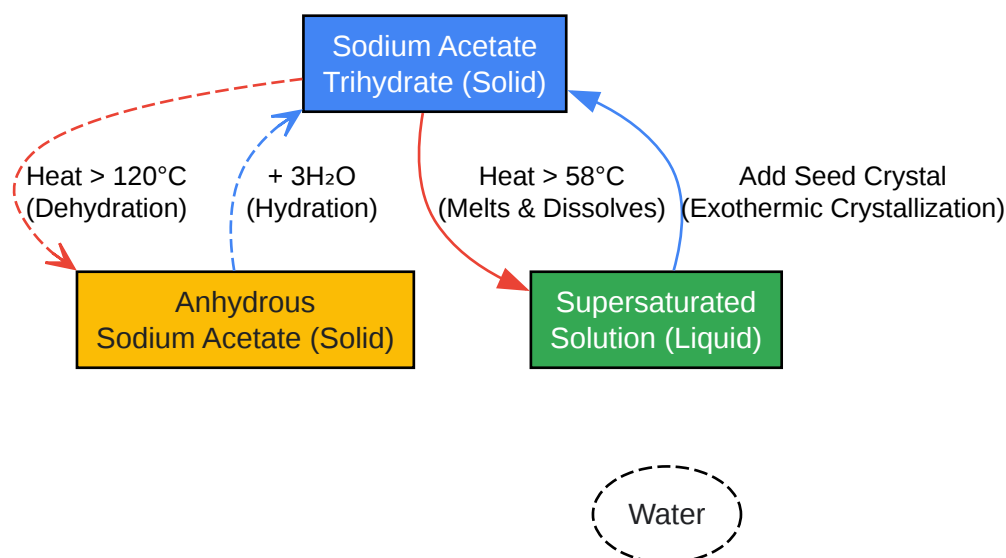
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal.

Methodology:

- **Crystal Growth:** A high-quality single crystal of **sodium acetate** is grown from a saturated solution.
- **Mounting:** The crystal is mounted on a goniometer head on the diffractometer.

- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[\[7\]](#)[\[11\]](#)
- **Structure Solution:** The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell.
- **Structure Refinement:** A model of the atomic positions is fitted to the electron density map and refined to achieve the best agreement with the experimental diffraction data.





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